molecular formula C14H21N3S B4616373 N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea

N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea

Cat. No.: B4616373
M. Wt: 263.40 g/mol
InChI Key: QIDAPSRTRCCSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea is a useful research compound. Its molecular formula is C14H21N3S and its molecular weight is 263.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.14561886 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Applications

N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea derivatives have been explored for various biological activities and applications, contributing significantly to scientific research. These compounds are synthesized and characterized through different methods, including vibrational spectroscopy, X-ray diffraction, and computational studies, to elucidate their structural, electronic, and interaction properties.

One of the notable applications is in the field of medicinal chemistry, where thiourea derivatives have been synthesized for their potential therapeutic effects. For instance, derivatives have been explored for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds exhibited excellent anti-inflammatory activities, moderate analgesic activities, and showed potential against MCF-7 cell lines, indicating their significance in drug discovery and development (Ishwar Bhat et al., 2014).

Catalytic Applications

In the realm of catalysis, novel approaches have been employed to enhance the catalytic activity of thiourea derivatives. Charged thiourea derivatives, for instance, have shown significantly higher activity in Friedel-Crafts reactions compared to traditional catalysts. This improvement in catalytic efficiency is attributed to the introduction of positively charged centers, which offers a new design strategy for organocatalysts without the need for additional hydrogen bond donor sites (Fan et al., 2018).

Structural and Computational Studies

Structural characterization and computational studies have played a crucial role in understanding the properties and potential applications of thiourea derivatives. For example, the synthesis and crystal structure determination of specific thiourea compounds have provided insights into their molecular and crystal structure, which is essential for the development of new materials and catalysts (Rybakov et al., 2001). Furthermore, quantum chemical calculations and vibrational spectroscopy studies have been employed to explore the electronic and vibrational properties of these compounds, contributing to a better understanding of their interaction mechanisms and stability (Saeed et al., 2010).

Properties

IUPAC Name

1-phenyl-3-(3-pyrrolidin-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c18-14(16-13-7-2-1-3-8-13)15-9-6-12-17-10-4-5-11-17/h1-3,7-8H,4-6,9-12H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDAPSRTRCCSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.